molecular formula C10H13NO3 B8720228 1-Butyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid

1-Butyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid

Cat. No. B8720228
M. Wt: 195.21 g/mol
InChI Key: XRVDWABZPGRZNZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Butyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid is a useful research compound. Its molecular formula is C10H13NO3 and its molecular weight is 195.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-Butyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Butyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C10H13NO3

Molecular Weight

195.21 g/mol

IUPAC Name

1-butyl-2-oxopyridine-4-carboxylic acid

InChI

InChI=1S/C10H13NO3/c1-2-3-5-11-6-4-8(10(13)14)7-9(11)12/h4,6-7H,2-3,5H2,1H3,(H,13,14)

InChI Key

XRVDWABZPGRZNZ-UHFFFAOYSA-N

Canonical SMILES

CCCCN1C=CC(=CC1=O)C(=O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of methyl isonicotinate (540 mg, 3.94 mmol) in dry acetone (5 mL) was added 1-iodobutane (1.35 mL, 11.8 mmol) followed by toluene (1 mL). The reaction mixture was stirred at ambient temperature for 3 h and then heated to 50° C. over night. Acetonitrile (5 ml) was added and the temperature was raised to 80° C. for 5 h. The reaction mixture was allowed to cool to ambient temperature and was stirred over the week end. The solvent was removed in vacuo and the crude was purified by column chromatography using a gradient of methanol in dichloromethane with 1% acetic acid. 615 mg of the intermediate product was dissolved in water (6 mL) and dropwise added a 10 M solution of sodium hydroxide (1.149 mL, 11.49 mmol) and a 1.25 M solution of potassium ferricyanide(III) (3.06 mL, 3.83 mmol) in hot water over 2 h. The reaction mixture was stirred at ambient temperature for 4 h. 3M hydrochloric acid was added until an acidic pH was reached. The reaction mixture was extracted with ethyl acetate and the organic layer was dried over magnesium sulfate and concentrated in vacuo to yield 235 mg (40% total yield) of the title compound as a solid; 1H NMR (400 MHz, DMSO-d6) δ ppm 7.78 (d, 1 H), 6.82 (d, 1 H), 6.53 (dd, 1 H), 3.89 (t, 2 H), 1.52-1.65 (m, 2 H), 1.18-1.34 (m, 2 H), 0.89 (t, 3 H); MS (ESI) m/z 196[M+H+], m/z 194[M−H+].
Quantity
5 mL
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solvent
Reaction Step One
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1 mL
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solvent
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540 mg
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reactant
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1.35 mL
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reactant
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5 mL
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solvent
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[Compound]
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solution
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0 (± 1) mol
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reactant
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1.149 mL
Type
reactant
Reaction Step Four
[Compound]
Name
solution
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0 (± 1) mol
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reactant
Reaction Step Five
[Compound]
Name
potassium ferricyanide(III)
Quantity
3.06 mL
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reactant
Reaction Step Five
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0 (± 1) mol
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solvent
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0 (± 1) mol
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Reaction Step Six

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